Methyl 3-amino-6-chloroquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-6-chloroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloroquinoline-2-carboxylate typically involves the reaction of 6-chloroquinoline-2-carboxylic acid with methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloroquinoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-6-chloroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of anticancer drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
- Ethyl 2-chloroquinoline-3-carboxylate
- 6-bromoquinoline-2-carboxylate
Uniqueness
Methyl 3-amino-6-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chloro and amino groups provide sites for further functionalization, allowing for the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 3-amino-6-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-8(13)5-6-4-7(12)2-3-9(6)14-10/h2-5H,13H2,1H3 |
InChI Key |
AZUARHIAYNSGLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=C(C=CC2=N1)Cl)N |
Origin of Product |
United States |
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